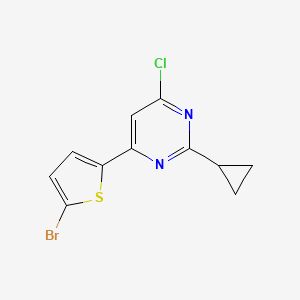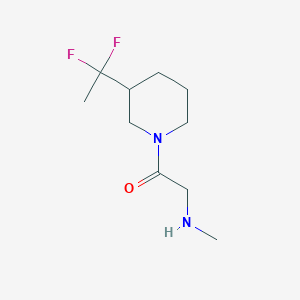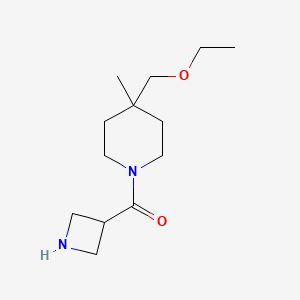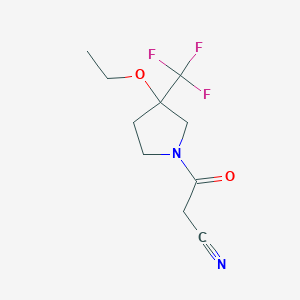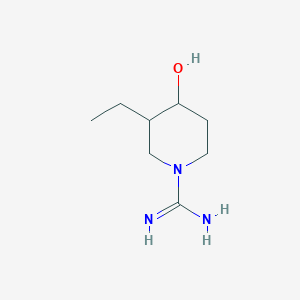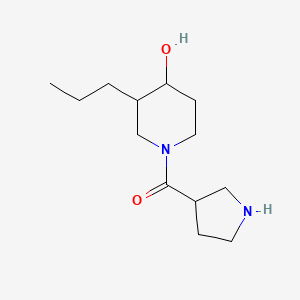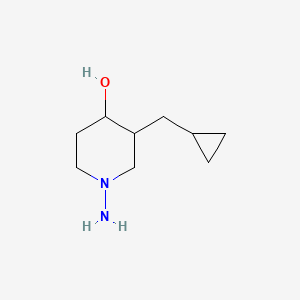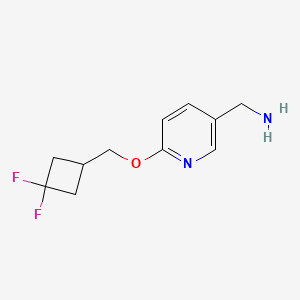
(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine
Overview
Description
(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine, also known as DFCM, is an organic compound with a wide range of applications in the field of scientific research. DFCM is a highly versatile molecule that can be used in a variety of experiments, ranging from biochemical and physiological studies to chemical synthesis and medicinal applications.
Scientific Research Applications
(6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine has a wide range of applications in the field of scientific research. It can be used as a building block for the synthesis of biologically active compounds, such as pharmaceuticals and agrochemicals. This compound can also be used as a catalyst for a variety of chemical reactions, including the synthesis of polymers and the synthesis of organometallic compounds. Additionally, this compound can be used as a reagent for the synthesis of organometallic compounds and as a ligand for the coordination of metals.
Mechanism of Action
The mechanism of action of (6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine is largely dependent on the type of reaction in which it is used. In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophilic reagent, which undergoes a nucleophilic substitution reaction with the electrophilic species. In the Stille cross-coupling reaction, this compound acts as a nucleophilic reagent, which undergoes a nucleophilic substitution reaction with the electrophilic species. In the Buchwald-Hartwig cross-coupling reaction, this compound acts as a nucleophilic reagent, which undergoes a nucleophilic substitution reaction with the electrophilic species.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the type of reaction in which it is used. In the Suzuki-Miyaura cross-coupling reaction, this compound can be used to synthesize biologically active compounds, such as pharmaceuticals and agrochemicals. In the Stille cross-coupling reaction, this compound can be used to synthesize organometallic compounds, which can be used in a variety of biochemical and physiological studies. In the Buchwald-Hartwig cross-coupling reaction, this compound can be used to synthesize organometallic compounds, which can be used in a variety of biochemical and physiological studies.
Advantages and Limitations for Lab Experiments
The advantages of using (6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine in lab experiments include its versatility, its ability to be used in a variety of reactions, and its low toxicity. The main limitation of using this compound in lab experiments is its relatively high cost. Additionally, the reactions involving this compound can be time-consuming and require specialized equipment.
Future Directions
The potential future directions of (6-((3,3-Difluorocyclobutyl)methoxy)pyridin-3-yl)methanamine include its use in the synthesis of novel pharmaceuticals and agrochemicals, its use as a catalyst in the synthesis of polymers, its use as a reagent in the synthesis of organometallic compounds, and its use as a ligand for the coordination of metals. Additionally, this compound could be used in the synthesis of biodegradable polymers, which could be used in a variety of applications, such as medical devices and packaging materials. Furthermore, this compound could be used in the synthesis of optically active compounds, which could be used in a variety of optical applications, such as optical sensors and optical data storage systems.
Properties
IUPAC Name |
[6-[(3,3-difluorocyclobutyl)methoxy]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2O/c12-11(13)3-9(4-11)7-16-10-2-1-8(5-14)6-15-10/h1-2,6,9H,3-5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFWGETYXGKNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




